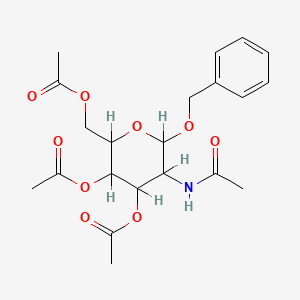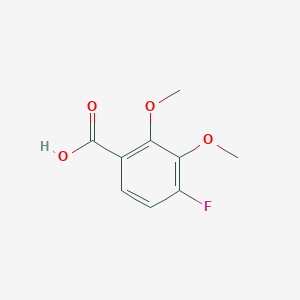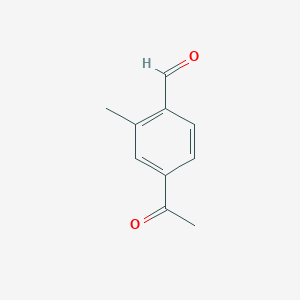
4-Acetyl-2-methylbenzaldehyde
説明
4-Acetyl-2-methylbenzaldehyde , also known by its IUPAC name 2-acetyl-4-methylbenzaldehyde , is a chemical compound with the molecular formula C₁₀H₁₀O₂ and a molecular weight of 162.19 g/mol . It appears as an oily liquid with a melting point range of 56-58°C . The compound is characterized by its aromatic benzene ring, an acetyl group (CH₃CO-) attached at position 2, and a methyl group (-CH₃) at position 4 on the benzene ring.
Synthesis Analysis
The synthesis of this compound involves various methods, including Friedel-Crafts acylation . For instance, one common approach is the reaction of 4-methylbenzaldehyde with trimethyl orthoformate in methanol, catalyzed by LiBF₄ . This process yields the desired compound.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with an acetyl group (CH₃CO-) and a methyl group (-CH₃) attached. The acetyl group is positioned at carbon 2, while the methyl group is at carbon 4. The compound’s InChI code is 1S/C10H10O2/c1-7-3-4-9(6-11)10(5-7)8(2)12/h3-6H,1-2H3 .
科学的研究の応用
1. Conversion of Bioethanol to Value-Added Chemicals
A study by Moteki et al. (2016) explored the formation of methylbenzaldehydes, including 2- and 4-Methylbenzaldehyde, as precursors for chemicals like phthalic anhydride and terephthalic acid. These are formed from ethanol on hydroxyapatite catalysts through a series of reactions, presenting a new pathway for converting bioethanol into valuable chemicals.
2. Study of Reaction Mechanisms in Organic Chemistry
Yusuf and Nasution (2022) conducted research on the acetalization of 2-methylbenzaldehyde, which is similar to 4-acetyl-2-methylbenzaldehyde. This study, detailed in Jurnal Pendidikan Kimia, used ab initio methods to determine the pathway of the intermediate reaction mechanism, contributing to a deeper understanding of organic chemical reactions.
3. Catalytic Synthesis in Organic Chemistry
Research by Wu et al. (2016) in "Applied Organometallic Chemistry" outlines the synthesis of 4-methylbenzaldehyde using copper-catalyzed oxidation of benzylic alcohols in water. This method offers an environmentally friendly approach to producing similar compounds to this compound.
4. Synthesis of Antibacterial Compounds
Ismiyarto et al. (2018) synthesized 4-hydroxy-2-methylchalcone from a product similar to this compound, demonstrating its potential in antibacterial applications. The study, published in Jurnal Kimia Sains dan Aplikasi, highlights the importance of such compounds in the development of new antibacterial agents.
5. Nonlinear Optical Applications
Satheeshchandra et al. (2020) in "Materials Today: Proceedings" explored the synthesis of a novel methyl furan-based chalcone derivative using 2-acetyl furan and 3, 4, 5-trimethoxybenzaldehyde. This study, found at this link, demonstrates the potential of similar compounds to this compound in nonlinear optical applications.
6. Preparation of Pharmaceutical Intermediates
The study by Cui Yun-qi (2010) in the "Journal of Tianzhong" explored using 4-methyl benzaldehyde, a compound similar to this compound, as a protecting group in the synthesis of 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amido-β-D-Glucopyranose, indicating its relevance in pharmaceutical intermediate production.
Safety and Hazards
特性
IUPAC Name |
4-acetyl-2-methylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-7-5-9(8(2)12)3-4-10(7)6-11/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOWNZGDUAVXDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B3039904.png)
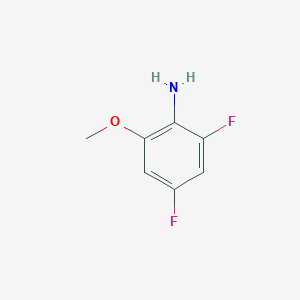

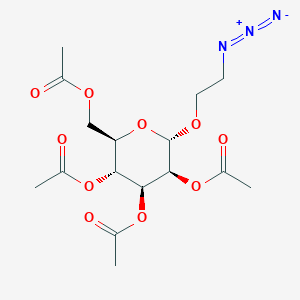

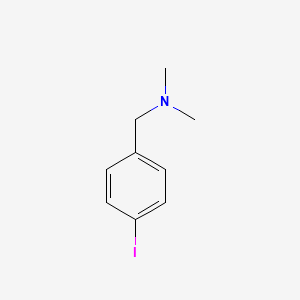
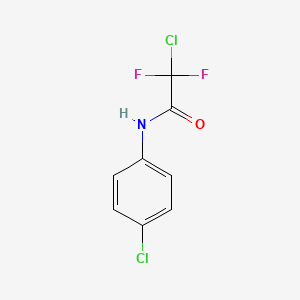


![1-[3-(Trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B3039918.png)
